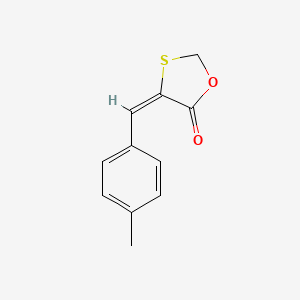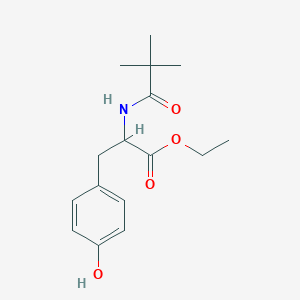
4-(4-methylbenzylidene)-1,3-oxathiolan-5-one
Overview
Description
4-(4-methylbenzylidene)-1,3-oxathiolan-5-one, also known as Enzacamene or 4-MBC, is an organic camphor derivative. It is used in the cosmetic industry for its ability to protect the skin against UV, specifically UV B radiation . It is used in sunscreen lotions and other skincare products claiming a SPF value .
Synthesis Analysis
The synthesis of 4-MBC involves the reaction of important transition metals (Co, Cu, Zn, Ni) with a Schiff base, which was previously synthesized by reacting 2-aminobenzohydrazide with 4-methylbenzaldehyde . The structure of the synthesized metal complexes was elucidated by IR, NMR, mass, and elemental analysis .Molecular Structure Analysis
The molecular structure of 4-MBC has been analyzed using various spectroscopic techniques, including single-crystal X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy . The molecule has an E configuration around the central C=N double bond .Physical And Chemical Properties Analysis
4-MBC is a white crystalline powder with a melting point of 66 to 69 °C . It is insoluble in water . The chemical formula of 4-MBC is C18H22O, and its molar mass is 254.37 g/mol .Safety and Hazards
Studies have raised the issue that 4-MBC acts as an endocrine disruptor . There is controversy about the estrogenic effects of 4-MBC and while one study showed only a relatively minor effect . In addition, there is some evidence that 4-MBC may suppress the pituitary-thyroid axis, leading to hypothyroidism . It is approved in Canada by Health Canada but is not approved for use in the United States by the Food and Drug Administration and it is not permitted in Japan nor in Denmark .
Future Directions
Given the potential adverse effects of 4-MBC, there is a pressing need for rigorous quality assurance programs to ensure better comparability of data . High-resolution mass spectrometry should be more commonly employed to enhance the specificity and selectivity of the applied analytical methodology . Furthermore, due to the scarcity of data on the levels of 4-MBC in urine, large population human biomonitoring studies are necessary to gain a deeper understanding of the associated risks .
properties
IUPAC Name |
(4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-8-2-4-9(5-3-8)6-10-11(12)13-7-14-10/h2-6H,7H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCBWPRWDRZAMR-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)OCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B3825912.png)
![2-phenyl-4-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3825917.png)
![N-(4-chloro-3-methylphenyl)-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3825922.png)
![3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide](/img/structure/B3825929.png)
![N~1~-[2-(dimethylamino)ethyl]-N~1~-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,1-cyclopropanedicarboxamide](/img/structure/B3825939.png)
![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-3,5-dimethoxybenzamide](/img/structure/B3825957.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3825964.png)
![2,4-dichloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3825975.png)

![1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B3825998.png)
![[amino(2-imino-4-methyl-2H-chromen-3-yl)methylene]malononitrile](/img/structure/B3826002.png)
![1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B3826010.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide](/img/structure/B3826019.png)